(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
This compound belongs to the class of benzothiazole derivatives, characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with a 2-ethoxyethyl group at position 3 and a 3-(methylsulfonyl)benzamide moiety. The (E)-configuration of the imine bond is critical for maintaining planar geometry, which enhances interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-26-11-10-22-17-9-8-14(2)12-18(17)27-20(22)21-19(23)15-6-5-7-16(13-15)28(3,24)25/h5-9,12-13H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYHTLNNOSHCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 482.6 g/mol
- CAS Number : 896328-87-3
The structure includes a benzo[d]thiazole core, an ethoxyethyl side chain, and a methylsulfonyl benzamide moiety, contributing to its unique chemical properties and biological activities .
Antimicrobial Activity
Research indicates that derivatives of benzothiazoles, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. A study reported that benzothiazole derivatives demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .
Anticancer Potential
Benzothiazole derivatives are also being investigated for their anticancer properties. The mechanism often involves the inhibition of specific cellular pathways associated with cancer cell proliferation. For example, compounds with a similar scaffold have been shown to inhibit the interaction between amyloid beta peptide and its binding partners, which is implicated in Alzheimer's disease . This suggests potential applications in neurodegenerative diseases as well.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is growing evidence that this compound may possess anti-inflammatory properties. A series of thiazolyl derivatives were synthesized and tested for their anti-inflammatory effects, showing promising results in reducing inflammation markers in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial virulence.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for cell division and survival in cancer cells.
- Antioxidant Properties : Some studies suggest that benzothiazole derivatives can act as antioxidants, reducing oxidative stress in cells.
Study on Antimicrobial Efficacy
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial efficacy against common pathogens. The results indicated that specific modifications to the benzothiazole structure significantly enhanced antibacterial potency, with some compounds achieving MIC values as low as 10 μg/mL against resistant strains of bacteria .
Evaluation of Anticancer Activity
Another study focused on the anticancer potential of benzothiazole derivatives in human cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in cancer treatment .
Scientific Research Applications
Physical Properties
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Anticancer Activity
Research has indicated that compounds containing the benzothiazole moiety are often associated with anticancer properties. The unique structure of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide allows for interaction with specific biological targets, potentially inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. The presence of the methylsulfonyl group may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens. Studies focusing on similar benzothiazole derivatives have shown promising results against bacterial and fungal strains, indicating that this compound could be explored for its antimicrobial efficacy .
Polymer Chemistry
The compound's unique chemical structure can be utilized in the development of advanced materials. Its ability to form stable bonds with polymers may lead to the creation of novel materials with enhanced thermal and mechanical properties. Research into the incorporation of such compounds into polymer matrices is ongoing, focusing on improving material durability and functionality .
Sensor Development
The electronic properties of this compound could be harnessed for sensor technologies. Its ability to undergo redox reactions makes it a suitable candidate for use in electrochemical sensors designed for detecting various analytes, including biomolecules and environmental pollutants .
Pesticide Development
Given its potential biological activity, there is interest in exploring this compound as a lead compound for developing new pesticides. Its efficacy against pests could provide an alternative to conventional pesticides, contributing to sustainable agricultural practices .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of several benzothiazole derivatives, including this compound. The findings demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the benzothiazole scaffold can enhance therapeutic efficacy .
Case Study 2: Antimicrobial Activity Assessment
In another study focused on antimicrobial properties, researchers synthesized various derivatives of benzothiazoles and tested their effectiveness against common bacterial strains. The results indicated that certain structural modifications led to increased antimicrobial activity, supporting further investigation into this compound as a potential antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzo[d]thiazol-2(3H)-ylidene Derivatives
- Compound I6 (): Contains a 3-methylbenzo[d]thiazol-2(3H)-ylidene core linked to a quinolinium iodide group. Unlike the target compound, it features a hydroxylstyryl substituent and lacks sulfonyl groups, which may reduce its solubility compared to the sulfonamide-containing target .
- Compound 6e/6f (): These derivatives possess a thiazol-2(3H)-ylidene core with a 4-bromophenyl group and a quinolin-3-yl substituent. The absence of a sulfonyl group and the presence of long alkyl chains (octanamide/decanamide) suggest lower polarity compared to the target compound .
Sulfonamide/Sulfonyl-Containing Analogues
- N-(3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (): Shares a sulfonylbenzamide group with the target compound but substitutes the 2-ethoxyethyl chain with an ethyl group. This modification likely reduces steric hindrance and alters pharmacokinetic properties .
- Compound 30b (): A STING agonist with a benzo[d]thiazol-2(3H)-ylidene core and a carbamoyl group. Its complex substituents (e.g., tert-butyldimethylsilyloxypropoxy) confer distinct electronic effects compared to the target’s methylsulfonyl group .
Physicochemical Properties
Functional Group Impact
- Methylsulfonyl vs. Piperidinylsulfonyl : The target’s methylsulfonyl group is electron-withdrawing, enhancing electrophilicity, whereas the piperidinylsulfonyl group in introduces steric bulk and basicity .
- Ethoxyethyl vs. Allyl/Propargyl Chains : The 2-ethoxyethyl chain in the target compound improves solubility compared to hydrophobic allyl/propargyl substituents in .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core. Key steps include:
Cyclization : Formation of the thiazole ring via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
Functionalization : Introduction of the 2-ethoxyethyl group via nucleophilic substitution or alkylation reactions, optimized using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ .
Benzamide Coupling : Amidation of the thiazole intermediate with 3-(methylsulfonyl)benzoyl chloride under Schotten-Baumann conditions .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (DCM/hexane) is critical for isolating high-purity product .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Core Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the thiazole ring and substituents (e.g., δ 2.5–3.0 ppm for methylsulfonyl protons) .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺) to confirm molecular formula .
- IR Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzamide) .
- Advanced Support : X-ray crystallography can resolve stereochemical ambiguities in the (E)-configuration .
Advanced Research Questions
Q. How can researchers optimize reaction yields during large-scale synthesis?
- Approach :
- Design of Experiments (DoE) : Systematic screening of variables (e.g., temperature, solvent ratios, catalyst loading) using fractional factorial designs to identify optimal conditions .
- Kinetic Studies : Monitoring reaction progress via HPLC to pinpoint rate-limiting steps (e.g., benzamide coupling efficiency) .
- Scale-Up Adjustments : Transitioning from batch to flow chemistry for exothermic steps (e.g., thiazole cyclization) to improve heat dissipation and reproducibility .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Framework :
Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
Enzymatic Assays : Test inhibition of kinases or proteases (e.g., IC₅₀ determination) under physiological pH and temperature .
Molecular Modeling : Docking studies (AutoDock Vina) to predict interactions with active sites, guided by NMR-derived conformational data .
- Validation : Cross-validate in vitro results with cellular assays (e.g., apoptosis markers in cancer cell lines) .
Q. How can contradictory data on biological activity across assay systems be resolved?
- Root Cause Analysis :
- Assay Conditions : Compare buffer composition (e.g., presence of divalent cations) and cell permeability differences (e.g., logP vs. P-gp efflux) .
- Orthogonal Methods : Validate cytotoxicity (MTT assay) with caspase-3 activation assays to distinguish cytostatic vs. apoptotic effects .
- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to statistically reconcile variability across studies .
Q. What approaches are suitable for modifying the compound to enhance target selectivity?
- SAR Strategies :
- Substituent Variation : Replace the 2-ethoxyethyl group with polar groups (e.g., morpholinoethyl) to alter hydrophilicity and binding affinity .
- Bioisosteric Replacement : Substitute the methylsulfonyl group with sulfonamides or phosphonates to modulate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
